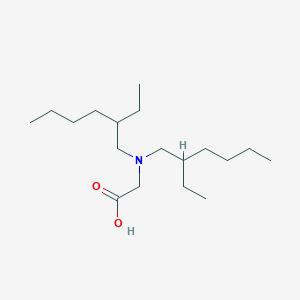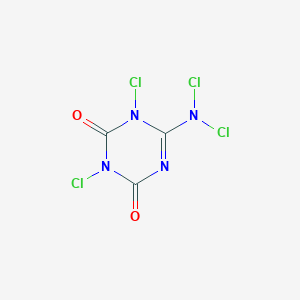
1,3-Dichloro-6-(dichloroamino)-1,3,5-triazine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-6-(dichloroamino)-1,3,5-triazine-2,4-dione is a chemical compound with a complex structure that includes multiple chlorine atoms and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-6-(dichloroamino)-1,3,5-triazine-2,4-dione typically involves the chlorination of cyanuric acid or its derivatives. The reaction conditions often require the presence of a chlorinating agent such as chlorine gas or thionyl chloride. The process is usually carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. The use of continuous flow reactors and advanced chlorination techniques can enhance the efficiency and yield of the compound. Safety measures are crucial due to the reactive nature of the chlorinating agents used.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-6-(dichloroamino)-1,3,5-triazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state triazine derivatives, while substitution reactions can produce a variety of functionalized triazine compounds.
Scientific Research Applications
1,3-Dichloro-6-(dichloroamino)-1,3,5-triazine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a potential antimicrobial agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the manufacture of specialty chemicals, including herbicides and disinfectants.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-6-(dichloroamino)-1,3,5-triazine-2,4-dione involves its ability to interact with various molecular targets. The chlorine atoms and triazine ring structure allow it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular functions, leading to its antimicrobial and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-5,5-dimethylhydantoin: Another chlorinated compound with similar reactivity.
1,3,5-Triazine-2,4,6-triol: A triazine derivative with different functional groups.
2,4,6-Trichloro-1,3,5-triazine: A closely related compound with three chlorine atoms on the triazine ring.
Uniqueness
1,3-Dichloro-6-(dichloroamino)-1,3,5-triazine-2,4-dione is unique due to its specific arrangement of chlorine atoms and the dichloroamino group. This structure imparts distinct chemical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
67449-46-1 |
|---|---|
Molecular Formula |
C3Cl4N4O2 |
Molecular Weight |
265.9 g/mol |
IUPAC Name |
1,3-dichloro-6-(dichloroamino)-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C3Cl4N4O2/c4-9-1(11(6)7)8-2(12)10(5)3(9)13 |
InChI Key |
KAFXVFQUFZEITG-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=O)N(C(=O)N1Cl)Cl)N(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


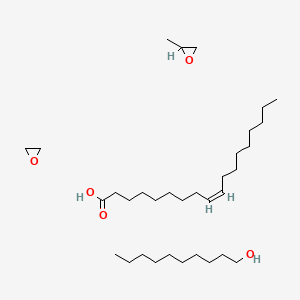

![(NE)-N-[6-chloro-2-(2-hydroxyimino-2-phenylethyl)pyridazin-3-ylidene]hydroxylamine](/img/structure/B14476202.png)
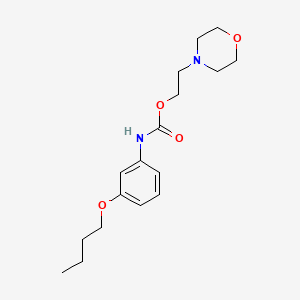
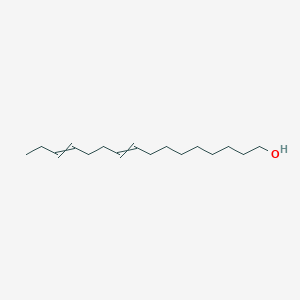

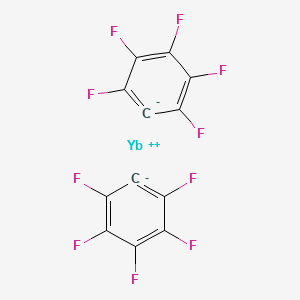
![(13-Benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-butoxyphenyl)acetate](/img/structure/B14476222.png)
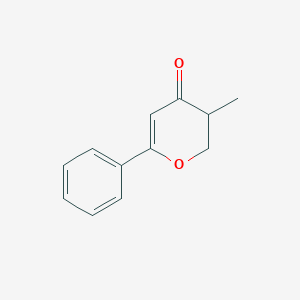

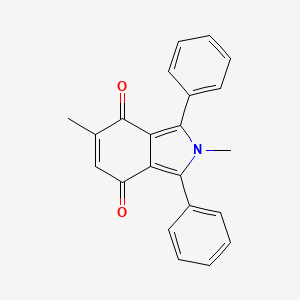
![Carbamic acid, [2-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14476253.png)
